molecular formula C5H7NO6 B14316184 5-(Nitroperoxy)-5-oxopentanal CAS No. 113408-57-4

5-(Nitroperoxy)-5-oxopentanal

Katalognummer: B14316184
CAS-Nummer: 113408-57-4
Molekulargewicht: 177.11 g/mol
InChI-Schlüssel: BOBUGBJYQHTDNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Nitroperoxy)-5-oxopentanal is a unique organic compound characterized by the presence of both nitro and peroxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Nitroperoxy)-5-oxopentanal typically involves the nitration of 5-oxopentanal using a nitrating agent such as nitric acid or a nitrate salt. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroperoxy group. The reaction conditions often include low temperatures and the presence of a catalyst to facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Nitroperoxy)-5-oxopentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 5-(Aminoperoxy)-5-oxopentanal.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Nitroperoxy)-5-oxopentanal has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biochemical pathways involving nitro and peroxy groups.

    Industry: It is used in the production of advanced materials with specific properties, such as high reactivity and stability.

Wirkmechanismus

The mechanism of action of 5-(Nitroperoxy)-5-oxopentanal involves the interaction of its nitro and peroxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include radical formation and electron transfer processes, which are crucial for the compound’s reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Nitro-5-oxopentanal: Lacks the peroxy group, resulting in different reactivity and applications.

    5-Peroxy-5-oxopentanal:

Uniqueness

5-(Nitroperoxy)-5-oxopentanal is unique due to the simultaneous presence of both nitro and peroxy groups, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and industrial applications.

Eigenschaften

CAS-Nummer

113408-57-4

Molekularformel

C5H7NO6

Molekulargewicht

177.11 g/mol

IUPAC-Name

nitro 5-oxopentaneperoxoate

InChI

InChI=1S/C5H7NO6/c7-4-2-1-3-5(8)11-12-6(9)10/h4H,1-3H2

InChI-Schlüssel

BOBUGBJYQHTDNC-UHFFFAOYSA-N

Kanonische SMILES

C(CC=O)CC(=O)OO[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.